N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-18-9-10-22-15-8-7-12(11-14(15)16(18)19)17-23(20,21)13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLOXPVBSWAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzenesulfonamide Group: This step involves the reaction of the benzoxazepine intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214)
- CAS Number : 921995-66-6
- Molecular Formula : C₁₉H₂₀N₂O₄
- Molecular Weight : 340.37 g/mol
- Substituent : 4-ethoxybenzamide
- The benzamide moiety may engage in hydrogen bonding with target proteins. Commercial availability and pricing: $8/1g, $9/5g, $11/25g (research use only) .
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (BG13467)
- CAS Number : 1206989-09-4
- Molecular Formula : C₁₇H₁₄N₄O₃S
- Molecular Weight : 354.38 g/mol
- Substituent : 2,1,3-benzothiadiazole-5-carboxamide
- Key Features :
Target Compound: N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
- Substituent : Benzenesulfonamide
- Sulfonamides are known to interact strongly with enzymes like carbonic anhydrases or proteases, suggesting possible therapeutic applications.
Data Table: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Group |
|---|---|---|---|---|
| 4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide | 921995-66-6 | C₁₉H₂₀N₂O₄ | 340.37 | 4-ethoxybenzamide |
| N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | 1206989-09-4 | C₁₇H₁₄N₄O₃S | 354.38 | 2,1,3-benzothiadiazole-5-carboxamide |
| This compound | Not available | C₁₆H₁₅N₂O₄S* | ~333.36* | Benzenesulfonamide |
*Calculated based on structural similarity.
Key Research Findings
- Substituent Impact: BI96214’s ethoxy group increases lipophilicity, which may enhance bioavailability but reduce aqueous solubility . The target compound’s sulfonamide group is expected to exhibit stronger hydrogen-bonding capacity compared to carboxamides, favoring interactions with polar enzyme active sites.
Structural Analysis :
- X-ray crystallography (using tools like ORTEP-3) could elucidate conformational differences between these analogs, particularly in the orientation of substituents relative to the benzoxazepin core .
Biological Activity
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of benzenesulfonamides , characterized by the presence of a sulfonamide group attached to a benzene ring. Its structure includes a benzoxazepine ring , a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3S |
| Molecular Weight | 288.36 g/mol |
| CAS Number | 922112-08-1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzoxazepine moiety may enhance binding affinity through interactions with hydrophobic pockets in proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It interacts with receptors that regulate immune responses, particularly those involved in T-helper cell differentiation.
Biological Activity and Therapeutic Applications
Recent studies have highlighted the potential therapeutic applications of this compound in various medical fields:
- Anti-inflammatory Effects : Research indicates that this compound can suppress IL-17 release in human T-helper 17 (TH17) cells, which is crucial for managing autoimmune diseases like psoriasis and rheumatoid arthritis .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens due to its ability to interfere with bacterial enzyme functions.
- Cancer Research : The compound's ability to modulate specific pathways makes it a candidate for further investigation in cancer therapies, particularly those targeting tumor microenvironments.
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
- A study published in Journal of Immunology demonstrated that benzoxazepines like this compound can significantly reduce IL-17 levels in TH17 cells, indicating potential use in treating inflammatory conditions .
- Another research article explored its effects on enzyme inhibition related to metabolic pathways, suggesting its role in drug development for metabolic disorders.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Cyclization : Appropriate precursors are cyclized to form the benzoxazepine ring.
- Sulfonation : The sulfonamide group is introduced through sulfonation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including condensation of benzoxazepine precursors with sulfonamide derivatives. Key factors include:
- Catalysts : Palladium-based catalysts for coupling reactions and acid/base catalysts for cyclization steps .
- Temperature : Controlled heating (80–120°C) to prevent side reactions, particularly during oxazepine ring formation .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
- Purification : Column chromatography or recrystallization ensures ≥95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : Confirms regiochemistry of the benzoxazepine ring and sulfonamide substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
- HPLC : Monitors purity (>98% typically required for pharmacological studies) .
Q. What in vitro models are suitable for initial assessment of bioactivity?
- Enzyme Inhibition Assays : Test interactions with carbonic anhydrases or tyrosine kinases using fluorometric or colorimetric substrates .
- Antimicrobial Screening : Agar dilution assays against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Use consistent enzyme sources (e.g., recombinant human carbonic anhydrase II) and buffer systems .
- Comparative SAR Studies : Synthesize and test analogs with systematic substitutions (e.g., methyl → ethyl) to isolate structure-activity relationships .
- Orthogonal Validation : Confirm activity via both biochemical (e.g., enzyme kinetics) and cellular (e.g., cytotoxicity) assays .
Q. What computational methods predict this compound’s ADMET properties?
Q. How does stereochemistry influence biological target interactions?
The compound’s fused benzoxazepine ring imposes conformational constraints. Methods to study this include:
- X-ray Crystallography : Resolve 3D structure using programs like ORTEP-III to identify chiral centers .
- Circular Dichroism (CD) : Detect conformational changes upon binding to biomacromolecules .
Q. What strategies enhance the pharmacological profile through derivative design?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Prodrug Approaches : Mask sulfonamide groups with ester linkages to enhance bioavailability .
- Heterocycle Fusion : Expand the oxazepine ring to a diazepine system for altered pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
